1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol
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Overview
Description
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol is an organic compound with the molecular formula C14H22O. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. This compound is known for its distinct structure, which includes a cyclohexene ring with three methyl groups and a penten-3-ol side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde with a suitable reagent to introduce the penten-3-ol side chain. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-ol can be compared with other similar compounds, such as:
2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound has a similar structure but differs in the position and type of functional groups.
1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl: This compound shares the cyclohexene ring and methyl groups but has an acetaldehyde group instead of the penten-3-ol side chain.
Properties
Molecular Formula |
C14H24O |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9,12,15H,6-8H2,1-5H3/b11-9+ |
InChI Key |
RGCSRKQFSSXYRE-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(C)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(C)O |
Origin of Product |
United States |
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